Lithium triisopropyl 2-(5-chloropyridyl)borate synthesis and characterization
Lithium triisopropyl 2-(5-chloropyridyl)borate synthesis and characterization
An In-depth Technical Guide to the Synthesis, Characterization, and Application of Lithium Triisopropyl 2-(5-chloropyridyl)borate
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of lithium triisopropyl 2-(5-chloropyridyl)borate. We will delve into the rationale behind its synthesis, detailed characterization methodologies, and its application as a robust nucleophile in modern organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Introduction: Overcoming the Challenges of 2-Pyridyl Boronic Acids
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds.[1][2] Organoboron compounds are key partners in this reaction; however, heteroaromatic boron reagents, especially 2-pyridyl boronic acids, are notoriously unstable.[3] They are highly susceptible to protodeboronation, a process where the C-B bond is cleaved by a proton source, which significantly reduces coupling efficiency and complicates handling and storage.[4][5]
To circumvent these stability issues, protected or masked forms of boronic acids have been developed.[4][6] Among these, lithium triisopropyl borates (LTBs) have emerged as exceptionally stable and versatile alternatives.[4][5][7][8] These ate-complexes are not only resistant to protodeboronation but can also be conveniently stored at room temperature on the benchtop.[4][5][8][9] This guide focuses specifically on lithium triisopropyl 2-(5-chloropyridyl)borate, a valuable building block for introducing the 5-chloropyridyl moiety, a common structural motif in medicinal chemistry.
Synthesis of Lithium Triisopropyl 2-(5-chloropyridyl)borate
The synthesis of lithium triisopropyl 2-(5-chloropyridyl)borate is achieved through a one-pot procedure involving a lithium-halogen exchange followed by trapping of the resulting organolithium species with an electrophilic borate ester.[4][10]
Principle and Rationale
The core of the synthesis relies on the generation of a highly reactive 2-lithiated pyridine intermediate from a corresponding halopyridine. The choice of starting material is critical; 2-bromo-5-chloropyridine is typically used. The bromine at the 2-position is preferentially exchanged with lithium over the chlorine at the 5-position when using an alkyllithium reagent like n-butyllithium at low temperatures. This selectivity is crucial for the desired outcome.
The generated organolithium species is a potent nucleophile and base, making it unstable at ambient temperatures. Therefore, it is generated at -78 °C and immediately trapped in situ with triisopropyl borate. The electrophilic boron atom is readily attacked by the carbanionic carbon of the lithiated pyridine. This forms the tetracoordinate borate "ate" complex, which is significantly more stable than the organolithium precursor. The isopropyl groups provide steric hindrance that contributes to the stability of the final product.
Experimental Protocol
Disclaimer: This protocol involves highly reactive and pyrophoric reagents (n-butyllithium) and requires strict anhydrous and inert atmosphere techniques. It should only be performed by trained chemists in a suitable laboratory setting.
Materials:
-
2-Bromo-5-chloropyridine
-
Triisopropyl borate
-
n-Butyllithium (n-BuLi), typically 2.5 M in hexanes
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas for inert atmosphere
-
Oven-dried glassware
Procedure:
-
Setup: Assemble a three-necked, round-bottomed flask (oven-dried and cooled under an inert atmosphere) equipped with a magnetic stir bar, a temperature probe, a rubber septum, and a nitrogen/argon inlet.
-
Reagent Charging: To the flask, add anhydrous toluene (e.g., 4 parts) and anhydrous THF (e.g., 1 part). Add 2-bromo-5-chloropyridine (1.0 equiv) and triisopropyl borate (1.1-1.2 equiv).[11]
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lithiation and Borylation: Slowly add n-butyllithium (1.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise significantly. The choice to add n-BuLi to a mixture of the halide and borate is a strategic one; the rate of lithium-halogen exchange is much faster than the reaction between n-BuLi and the borate ester, allowing the in situ generation and immediate trapping of the highly reactive 2-lithiopyridine intermediate.[11]
-
Warming: After the addition is complete, allow the reaction mixture to stir at -78 °C for approximately 1 hour, then gradually warm to room temperature and stir for 8-12 hours.[4]
-
Isolation: Remove the solvent under reduced pressure (rotary evaporation). The resulting solid is the crude lithium triisopropyl 2-(5-chloropyridyl)borate. For many applications, this material can be used without further purification after being dried under high vacuum.[4]
Synthesis Workflow Diagram
Caption: Workflow for the one-pot synthesis of lithium triisopropyl 2-(5-chloropyridyl)borate.
Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized borate salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum will show distinct signals for the aromatic protons on the pyridine ring and the protons of the triisopropyl groups. The proton at C6 (adjacent to nitrogen) will be the most downfield, followed by the proton at C4, and finally the proton at C3. The isopropyl groups will show a characteristic septet for the CH proton and a doublet for the methyl (CH₃) protons.
-
¹³C NMR: The carbon signals for the pyridine ring will appear in the aromatic region. The carbon attached to boron (C2) may be difficult to observe due to quadrupolar relaxation. The isopropyl carbons will appear in the aliphatic region.
-
¹¹B and ⁷Li NMR: These heteronuclear NMR techniques can provide further confirmation. ¹¹B NMR would show a broad signal characteristic of a tetracoordinate boron atom. ⁷Li NMR can be used to study the environment of the lithium cation.[13]
Table 1: Predicted NMR Data (in CD₃OD)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~8.3 | d | Pyridyl H-6 |
| ~7.6 | dd | Pyridyl H-4 | |
| ~7.5 | d | Pyridyl H-3 | |
| ~3.9 | sept | -OCH(CH₃)₂ | |
| ~1.15 | d | -OCH(CH₃)₂ | |
| ¹³C | ~160-165 | s | Pyridyl C-2 (C-B) |
| ~148-150 | s | Pyridyl C-6 | |
| ~135-138 | s | Pyridyl C-4 | |
| ~128-132 | s | Pyridyl C-5 (C-Cl) | |
| ~122-125 | s | Pyridyl C-3 | |
| ~65 | s | -C H(CH₃)₂ | |
| ~25 | s | -CH(C H₃)₂ |
Note: These are estimated values based on similar structures and may vary.[12]
Other Analytical Techniques
-
Infrared (IR) Spectroscopy: Key absorbances would include C-H stretching (aliphatic and aromatic), C=N and C=C stretching from the pyridine ring, a strong B-O stretching band, and a C-Cl stretching band.
-
Mass Spectrometry (MS): While analysis of the intact salt can be challenging, techniques like ESI-MS may show ions corresponding to the borate anion or clusters.
-
Melting Point: Like many salts, it is expected to be a high-melting solid, likely decomposing at high temperatures (>250 °C).[12]
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of lithium triisopropyl 2-(5-chloropyridyl)borate is as a robust nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][4][8]
Advantages and Rationale
As previously mentioned, the key advantage of using the lithium triisopropyl borate salt is its exceptional stability compared to the corresponding boronic acid.[4][5] This stability translates to:
-
Ease of Handling: Can be weighed in air and stored for extended periods.[4]
-
Higher Yields: Minimizes product loss due to protodeboronation, a common side reaction with 2-pyridyl boronic acids.[3]
-
Broad Scope: Enables the coupling of sensitive heterocyclic substrates that would otherwise be challenging.[4]
In the catalytic cycle, the borate complex serves as a reservoir for the active nucleophilic species that participates in the transmetalation step with the palladium(II) center.
General Experimental Protocol for Cross-Coupling
Materials:
-
Lithium triisopropyl 2-(5-chloropyridyl)borate (1.5 equiv)
-
Aryl or heteroaryl halide (e.g., Ar-Br) (1.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, aq. solution)
-
Solvent (e.g., THF, Dioxane)
Procedure:
-
Setup: In a reaction vial or flask, combine the aryl halide, lithium triisopropyl 2-(5-chloropyridyl)borate, palladium precatalyst, and ligand.
-
Inerting: Seal the vessel and purge with an inert gas (argon or nitrogen).
-
Solvent and Base Addition: Add the organic solvent followed by the aqueous base solution.
-
Heating: Heat the reaction mixture with vigorous stirring for the required time (typically 2-24 hours) at a specified temperature (e.g., 40-100 °C).
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
Lithium triisopropyl 2-(5-chloropyridyl)borate is a highly valuable and practical synthetic intermediate. Its synthesis via a straightforward one-pot lithiation-borylation sequence yields a product with remarkable stability, overcoming the significant limitations of its corresponding boronic acid. This stability, combined with its effective reactivity as a nucleophile in palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for medicinal and materials chemists seeking to construct complex molecules containing the 2-(5-chloropyridyl) scaffold. The methodologies and insights presented in this guide provide a solid foundation for the successful synthesis, characterization, and application of this versatile organoboron reagent.
References
-
Zhu, L., & Wang, J. (2010). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]
-
Hodgson, P. B., & Salingue, F. (2004). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Synlett. [Link]
-
Zhao, Y., et al. (2021). N-Coordinated Organoboron in Polymer Synthesis and Material Science. ACS Publications. [Link]
-
Hu, J., et al. (2023). Organometallic-type reactivity of stable organoboronates for selective (hetero)arene C−H/C-halogen borylation and beyond. Nature Communications. [Link]
-
Isley, N. A., et al. (2014). A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2‑Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. eScholarship, University of California. [Link]
-
Wallace, D. J., & Chen, C. (2009). Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. Tetrahedron Letters. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2002). A General and Efficient Method for the Suzuki- Miyaura Coupling of 2-Pyridyl Nucleophilies - Supporting Information. The Journal of Organic Chemistry. [Link]
-
Wikipedia. Organoboron chemistry. [Link]
-
Das, A., & Chitreddy, V. R. (2023). Reactivity and nucleophilicity enhancement of organoboron compounds. ResearchGate. [Link]
-
Kudo, N., & Pere, M. (2000). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry. [Link]
-
Pelter, A. (1981). Organoborates in organic synthesis: The use of alkenyl-, alkynyl-, and cyano-borates as synthetic intermediates. ResearchGate. [Link]
-
Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters. [Link]
-
Oberli, M. A., & Buchwald, S. L. (2012). Lithium triisopropyl borates as nucleophiles for Suzuki-Miyaura cross coupling reactions. Figshare. [Link]
-
Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. DSpace@MIT. [Link]
- CN101993437A - Synthesis method of 2-amino-5-pyrimidine pinacol borate.
-
Yamamoto, Y. (2011). Synthesis of Lithium 2-Pyridyltriolborate and its Cross-Coupling Reaction with Aryl Halides. ResearchGate. [Link]
-
Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. DSpace@MIT. [Link]
-
Oberli, M. A., & Buchwald, S. L. (2012). A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates. PubMed. [Link]
-
Roesky, P. W., et al. (2016). VT 1 H NMR spectra (500 MHz) of LiY(NiPr 2 ) 4 (THF) (1b, left) and... ResearchGate. [Link]
-
Li, W., et al. (2004). 3-pyridylboronic acid. Organic Syntheses. [Link]
-
Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - Organic Letters. Figshare. [Link]
-
Gvilava, V., et al. (2020). 7 Li NMR spectra of [P 4,4,4,8 ][BScB] IL based hybrid electrolytes at... ResearchGate. [Link]
Sources
- 1. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates [dspace.mit.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lithium triisopropyl borates as nucleophiles for Suzuki-Miyaura cross coupling reactions [morressier.com]
- 8. A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates [dspace.mit.edu]
- 10. CN102399235A - Synthesis method of 2-amino-5-pyrimidine pinacol borate - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. researchgate.net [researchgate.net]
